2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-9-11(6-7-18)14(19)17-13(16-9)8-10-4-2-3-5-12(10)15/h2-5,18H,6-8H2,1H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCDBGMXAXEJBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)CC2=CC=CC=C2F)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one (CAS No. 1267785-36-3) has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHF NO
- Molecular Weight : 262.28 g/mol
- CAS Number : 1267785-36-3
The compound features a pyrimidinone core, which is known for its diverse biological activities, including antiviral and anticancer properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of various pyrimidine derivatives. Specifically, compounds similar to this compound have shown promising results against viral targets:
- Mechanism of Action : The compound may inhibit viral replication by targeting specific viral enzymes or receptors.
- In Vitro Studies : In vitro evaluations have demonstrated that certain derivatives exhibit significant inhibition of viral polymerases, suggesting a potential role in treating viral infections such as Hepatitis C and HIV .
Anticancer Activity
The antiproliferative effects of this compound have been explored in various cancer cell lines:
- Cell Lines Tested : Breast, colon, and lung cancer cell lines have been utilized to assess the compound's efficacy.
- Results : Preliminary findings indicate that the compound exhibits notable cytotoxicity against these cancer cell lines, with IC values suggesting effective growth inhibition .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 2 | Fluorophenyl | Enhances antiviral activity |
| 5 | Hydroxyethyl | Increases solubility and bioavailability |
| 6 | Methyl | Contributes to overall stability |
The presence of the fluorophenyl group is particularly significant as it has been associated with increased potency in related compounds.
Case Studies
- Study on Antiviral Efficacy : A study published in MDPI evaluated a series of pyrimidine derivatives for their ability to inhibit NS5B RNA polymerase. The results indicated that modifications at the 2-position could significantly enhance antiviral activity .
- Anticancer Evaluation : Research conducted on similar compounds demonstrated that modifications at the N-3 position of the pyrimidine ring could lead to improved antiproliferative activity against various cancer cell lines .
Comparison with Similar Compounds
Physicochemical Properties :
- Purity : ≥95% (as per commercial specifications) .
- Storage : Long-term stability under standard laboratory conditions (room temperature, inert atmosphere) .
Comparison with Structurally Similar Pyrimidine Derivatives
Pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound and its analogs:
Structural Analogues and Substituent Effects
Key Observations:
Fluorophenyl Position Matters :
- The 2-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl substitution in . Positional isomerism affects electronic properties and steric interactions. For example, 4-fluorophenyl derivatives often exhibit stronger π-π stacking in crystal lattices .
Hydroxyethyl vs. Sulfur-Containing Groups :
- The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to sulfanylidene or thione groups in . This difference may influence solubility and membrane permeability in biological systems.
Crystallographic and Conformational Differences
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine , the dihedral angle between the pyrimidine ring and the 2-fluorophenyl group is 12.8°, facilitating planar interactions critical for binding to microbial targets. By contrast, sulfur-containing analogs (e.g., ) exhibit larger deviations from planarity due to steric effects of bulkier substituents.
Preparation Methods
Multi-Component Condensation Approach
- Reactants : The typical synthesis starts with a fluorobenzyl aldehyde derivative (specifically 2-fluorobenzyl aldehyde), a β-ketoester or β-diketone (such as ethyl acetoacetate or acetylacetone), and a nitrogen source like urea or thiourea.
- Catalysts : Acid catalysts such as Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl, p-toluenesulfonic acid) are employed to promote the condensation.
- Solvents : Common solvents include ethanol, methanol, or mixed solvent systems like ethanol-water, which facilitate solubility and reaction kinetics.
- Reaction Conditions : Refluxing the reaction mixture for several hours (typically 4–12 hours) under controlled temperature (60–90°C) is standard. Microwave-assisted heating has also been reported to enhance reaction rates and yields.
- Workup : Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization from suitable solvents (e.g., ethanol-water mixtures).
Post-Condensation Functionalization
- The hydroxyethyl substituent at position 5 is often introduced via the use of hydroxyethyl-substituted β-ketoesters or by selective reduction/hydroxyalkylation steps after the formation of the dihydropyrimidinone ring.
- Methyl substitution at position 6 is typically derived from the methyl group present on the β-ketoester precursor.
Detailed Reaction Scheme Example
| Step | Reactants / Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 2-Fluorobenzyl aldehyde + β-ketoester (e.g., ethyl acetoacetate) + urea | Acid catalyst (ZnCl₂), ethanol, reflux 6–8 h | Formation of dihydropyrimidinone core with 2-fluorobenzyl substitution |
| 2 | Hydroxyethylation (if not introduced in step 1) | Hydroxyethylation reagent or hydroxyethyl β-ketoester | Introduction of 5-(2-hydroxyethyl) group |
| 3 | Purification | Recrystallization from ethanol-water | Pure 2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one |
Industrial and Green Chemistry Adaptations
- Continuous Flow Synthesis : For scale-up, continuous flow reactors have been employed to improve mixing and heat transfer, enhancing yield and purity.
- Catalyst Optimization : Use of eco-friendly catalysts such as hydrogels or solid acid catalysts has been explored to reduce environmental impact.
- Microwave-Assisted Synthesis : Microwave irradiation reduces reaction time and improves product yield and purity.
- Solvent Selection : Water or aqueous solvent systems are increasingly used to minimize organic solvent usage, aligning with green chemistry principles.
Analytical Characterization and Purity Assessment
- Purity : High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) is used to quantify purity, targeting ≥95% for research-grade material.
- Structural Confirmation : Nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy confirms the substitution pattern, with characteristic chemical shifts for the fluorophenylmethyl group, hydroxyethyl side chain, and methyl group on the pyrimidinone ring.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion consistent with the expected molecular formula.
- Crystallography : X-ray diffraction (XRD) studies on analogues confirm crystal structure and morphology, which is influenced by recrystallization solvent choice.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 2-Fluorobenzyl aldehyde, β-ketoester, urea | Purity >98% recommended |
| Catalyst | ZnCl₂, HCl, p-TsOH | Acidic catalyst promotes condensation |
| Solvent | Ethanol, ethanol-water, methanol | Solvent polarity affects yield and crystal morphology |
| Temperature | 60–90°C (reflux) | Microwave-assisted heating reduces time |
| Reaction time | 4–12 hours | Dependent on scale and catalyst |
| Work-up | Filtration, extraction, recrystallization | Recrystallization solvents: ethanol-water, methanol-acetone |
| Yield | 60–85% (typical) | Optimized by catalyst and solvent choice |
| Purity | ≥95% | Verified by HPLC, NMR, HRMS |
Research Findings and Optimization Insights
- The fluorine substituent on the benzyl group influences reaction kinetics and product stability, necessitating careful control of reaction parameters.
- Hydroxyethyl substitution at position 5 can be introduced either via pre-functionalized β-ketoesters or by post-condensation modification, with the former generally providing higher yield and fewer side reactions.
- Acid catalysts such as ZnCl₂ provide better selectivity and higher yields compared to mineral acids.
- Microwave-assisted synthesis has demonstrated up to 30% reduction in reaction time while maintaining or improving yield and purity.
- Green chemistry approaches using water as solvent and solid acid catalysts are promising for sustainable production.
Q & A
Q. What are the recommended synthetic routes for 2-[(2-fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?
The synthesis of dihydropyrimidinone derivatives typically employs Biginelli-like condensation reactions, modified to accommodate fluorine-containing substituents. Key steps include:
- Solvent selection : Use ethanol or acetic acid as solvents to promote cyclization while minimizing side reactions .
- Catalyst optimization : Employ Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., HCl) to enhance yield. For fluorinated intermediates, metal-free conditions (e.g., using β-CF₃ aryl ketones) improve regioselectivity .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) is effective for isolating the title compound.
Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound?
X-ray crystallography remains the gold standard for structural elucidation:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals. SHELX programs (e.g., SHELXL) enable refinement of atomic coordinates and thermal parameters .
- Hydrogen bonding analysis : Identify intramolecular interactions (e.g., N–H⋯O) that stabilize the dihydropyrimidinone ring. ORTEP-3 software is recommended for visualizing thermal ellipsoids and molecular geometry .
- Validation : Cross-check CIF files with PLATON to ensure data integrity .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
Initial screening should focus on:
- Calcium channel modulation : Test for L-type calcium channel blockade using isolated rat aortic rings, comparing potency to nifedipine (IC₅₀ ~10–100 nM range) .
- Antimicrobial activity : Employ disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL considered promising .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?
Metabolite profiling is critical to resolve such contradictions:
- In vivo metabolism studies : Administer the compound to Sprague-Dawley rats and analyze plasma metabolites via LC-MS. For example, hydroxylation at the 2-fluorophenyl group or oxidation of the hydroxyethyl moiety may generate active metabolites .
- Comparative IC₅₀ testing : Isolate metabolites (e.g., via preparative HPLC) and evaluate their calcium channel blocking activity. Metabolites often exhibit 10–100x higher potency than the parent compound .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) in dihydropyrimidinone derivatives?
Combine molecular docking and QSAR modeling:
- Target selection : Dock the compound into L-type calcium channel α1 subunits (PDB: 6JPA) using AutoDock Vina. Focus on interactions with Glu1117 and Tyr1152 residues .
- QSAR parameters : Include descriptors like logP, polar surface area, and fluorine atom electronegativity. A Hammett σ value of +0.06 for the 2-fluorophenyl group correlates with enhanced lipophilicity and membrane penetration .
Q. How should experimental designs account for enantiomeric effects in pharmacological studies?
Chiral resolution and stereochemical analysis are essential:
- Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol = 90:10) to isolate R and S enantiomers.
- In vivo testing : Compare antihypertensive effects in spontaneously hypertensive rats (SHRs). The R-enantiomer typically shows 3–5x longer duration of action due to slower hepatic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
